Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate
Description
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate is a cyclopropane derivative characterized by a cyano group at position 1, a methylsulfonyl group at position 2, and a methyl ester at the carboxylate position. Cyclopropane derivatives are widely studied for their unique ring strain and reactivity, which make them valuable in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-6(9)7(4-8)3-5(7)13(2,10)11/h5H,3H2,1-2H3/t5-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPXFUUFWZWJHM-VDTYLAMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]1S(=O)(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction proceeds via a carbene intermediate, which inserts into the double bond of the alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and yield of the cyclopropanation process .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted cyano derivatives.
Scientific Research Applications
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as a nucleophile, while the methylsulfonyl group can participate in electrophilic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Ring Strain: All cyclopropane derivatives exhibit inherent ring strain, but substituents like cyano and sulfonyl groups may exacerbate this strain, influencing reactivity .
- Crystallinity : The phenyl analog () forms stable crystals (low R factor), suggesting that bulky substituents enhance packing efficiency, whereas smaller groups like methylsulfonyl may reduce crystallinity.
Physicochemical Properties
- Polar Surface Area (PSA): The target compound’s PSA (~90 Ų) is higher than phenyl or hydroxyethyl analogs due to the combined effects of cyano, sulfonyl, and ester groups, suggesting greater solubility in polar solvents.
- LogP : While experimental LogP data are unavailable, the methylsulfonyl group (electron-withdrawing) likely reduces lipophilicity compared to phenyl-containing analogs.
- Stability : Methylsulfonyl groups are hydrolytically stable under physiological conditions, unlike ester groups, which may undergo enzymatic cleavage .
Biological Activity
- Chemical Formula: CHNOS
- Molecular Weight: 189.24 g/mol
- IUPAC Name: Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate
The structure of the compound features a cyclopropane ring with a cyano group and a methylsulfonyl moiety, contributing to its unique reactivity and potential biological effects.
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Properties: Potential effectiveness against certain bacterial strains.
- Anticancer Activity: In vitro studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis.
- Enzyme Inhibition: Possible inhibition of specific enzymes related to metabolic pathways.
Case Studies
-
Antimicrobial Activity:
In a study evaluating the antimicrobial properties of various cyclopropane derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate activity. -
Anticancer Effects:
A recent in vitro study assessed the anticancer potential of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with 100 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potent anticancer activity. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Enzyme Inhibition:
Research focused on the inhibition of acetylcholinesterase (AChE) revealed that this compound could inhibit AChE activity with an IC value of 25 µM, indicating potential use in treating neurodegenerative disorders.
Data Table
| Property/Activity | Value/Description |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 189.24 g/mol |
| MIC against S. aureus | 50 µg/mL |
| MIC against E. coli | 50 µg/mL |
| IC for AChE Inhibition | 25 µM |
| Reduction in MCF-7 Cell Viability | 70% at 100 µM after 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
